molecular formula C16H23NO7S B1276680 Boc-Ser(Tos)-OMe CAS No. 56926-94-4

Boc-Ser(Tos)-OMe

Cat. No. B1276680
CAS RN: 56926-94-4
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of Boc-Ser(Tos)-OMe is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-Ser(Tos)-OMe is C16H23NO7S . The IUPAC name is methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI Key is VVBLIPVUGGNLGW-ZDUSSCGKSA-N .


Chemical Reactions Analysis

Boc-Ser(Tos)-OMe is a serine derivative . As a protected amino acid, it is used in peptide synthesis. The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Ser(Tos)-OMe has a molecular weight of 373.42 g/mol . It has a density of 1.236 g/cm3 and a melting point of 74-75 °C .

Scientific Research Applications

Peptide Synthesis

Boc-Ser(Tos)-OMe: is widely used in peptide synthesis as a protected form of the amino acid serine. The Boc group (tert-butyloxycarbonyl) protects the amino group, while the Tos group (tosyl) protects the hydroxyl group, making it a stable building block for constructing peptides via solid-phase synthesis . This dual protection strategy is crucial for preventing side reactions and ensuring the correct sequence assembly.

Proteasome Inhibition Studies

In biochemical research, Boc-Ser(Tos)-OMe derivatives have been synthesized and studied for their potential as proteasome inhibitors . These inhibitors are valuable in understanding the ubiquitin-proteasome pathway, which is a target for cancer therapy due to its role in degrading misfolded or damaged proteins.

Drug Development

The pharmaceutical industry utilizes Boc-Ser(Tos)-OMe in the development of new drugs. Its role in creating peptide-based drugs is significant, especially in the design of molecules with enhanced stability and bioavailability . The protected amino acid can be incorporated into larger peptide chains that act as therapeutic agents or enzyme inhibitors.

Material Science

In material science, Boc-Ser(Tos)-OMe is used to modify the surface properties of materials. By attaching this compound to polymers or other substrates, researchers can create surfaces with specific biochemical functionalities, which can be used in biocompatible materials or sensor development .

Environmental Science

While direct applications of Boc-Ser(Tos)-OMe in environmental science are not extensively documented, its derivatives could be used in environmental biotechnology. For instance, peptides synthesized using this compound might aid in the development of biosensors for detecting environmental pollutants .

Biochemical Research

Researchers employ Boc-Ser(Tos)-OMe in studying enzyme-substrate interactions. By incorporating it into substrates, scientists can investigate how enzymes recognize and process serine-containing peptides, which is fundamental in understanding enzymatic mechanisms and designing enzyme inhibitors .

Chemical Synthesis

In the field of chemical synthesis, Boc-Ser(Tos)-OMe is used for its protective groups in multi-step synthetic routes. It allows for selective deprotection and further modification of the molecule, which is essential in the synthesis of complex organic compounds .

Safety and Hazards

Boc-Ser(Tos)-OMe should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

Boc-Ser(Tos)-OMe is primarily used for research purposes . Its future directions may include further exploration of its potential applications in peptide synthesis and other areas of biochemical research.

properties

IUPAC Name

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLIPVUGGNLGW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426556
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56926-94-4
Record name Boc-Ser(Tos)-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of Boc-D-serine methyl ester (9.59 g, 43.8 mmol) in dichloromethane (100 ml) was stirred at −10° C. during the addition of 4-(dimethylamino)pyridine (270 mg, 2.19 mmol), triethylamine hydrochloride (4.19 g, 43.8 mmol) and tosyl chloride (8.35 g, 43.8 mmol). Triethylamine (6.10 ml, 43.8 mmol) was added dropwise at −10° C. over 35 minutes and the resultant slurry was allowed to stand at 6° C. overnight. The reaction mixture was poured into a mixture of ice (35 g), water (35 ml) and 2N hydrochloric acid (20 ml). The aqueous phase was extracted with dichloromethane (35 ml) and the combined organic solutions washed with brine (2*25 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo to a pale yellow oil. The oil was dissolved in diethyl ether (100 ml) and cooled to 6° C. Once crystallisation started, petrol ether (75 ml) was added in five portions over two hours, and crystallisation was allowed to proceed at 6° C. overnight to give 2-tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester (10.98 g, 67%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.